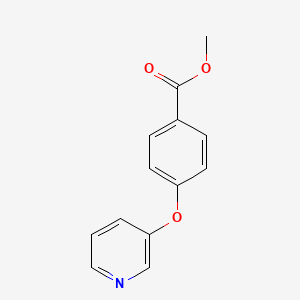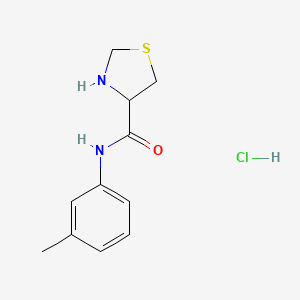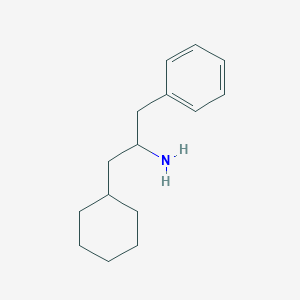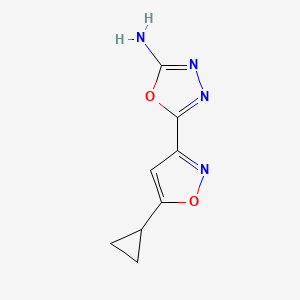
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
The compound “5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. The compound also contains an oxadiazole ring and a cyclopropyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole and oxadiazole rings in separate steps, with the cyclopropyl group being introduced at an appropriate stage. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole and oxadiazole rings, both of which are heterocyclic aromatic rings, and the cyclopropyl group. The presence of these functional groups would influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, based on its structure, it could potentially participate in reactions typical of oxazoles, oxadiazoles, and cyclopropyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of the oxazole and oxadiazole rings in this compound would likely contribute to its aromaticity, stability, and reactivity. The cyclopropyl group could also influence these properties.Applications De Recherche Scientifique
Anticancer Evaluation
1,3,4-Oxadiazole derivatives, a category to which 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine belongs, have been extensively studied for their potential anticancer activities. Research by Abdo and Kamel (2015) found that specific derivatives exhibited significant cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (Abdo & Kamel, 2015).
Antimicrobial and Antioxidant Activities
Compounds similar to 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine have been evaluated for their antimicrobial and antioxidant properties. Saundane, Verma, and Katkar (2013) synthesized derivatives that demonstrated promising antibacterial and antifungal activities, as well as radical scavenging and ferric ion reduction capabilities (Saundane, Verma, & Katkar, 2013).
Heterocyclic Synthesis Applications
The 1,3,4-oxadiazole group is pivotal in the synthesis of various heterocyclic compounds. Paepke, Reinke, Peseke, and Vogel (2009) demonstrated the use of 1,3,4-oxadiazoles in synthesizing thiazoles and other heterocyclic derivatives, showcasing the chemical versatility and potential for diverse applications in chemistry and pharmacology (Paepke et al., 2009).
Antibacterial Properties
Research indicates that 1,3,4-oxadiazole derivatives possess notable antibacterial properties. Hui, Chu, Zhang, Wang, and Zhang (2002) synthesized derivatives containing a 5-methylisoxazole moiety, which showed significant antibacterial activity, underscoring the potential for developing new antibacterial agents (Hui et al., 2002).
Antibacterial and Antifungal Activities
1,3,4-Oxadiazole derivatives have been evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents. Sharma, Kumar, and Pathak (2014) synthesized novel derivatives that exhibited significant activities, pointing to their potential in treating infections (Sharma, Kumar, & Pathak, 2014).
Safety And Hazards
Without specific safety data or MSDS information for this compound, it’s not possible to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and mechanism of action if it’s of interest in the field of medicinal chemistry.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific experimental data and research would be needed. If you have access to such information or resources, I would recommend consulting them for more information.
Propriétés
IUPAC Name |
5-(5-cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-8-11-10-7(13-8)5-3-6(14-12-5)4-1-2-4/h3-4H,1-2H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQXHSATRKQXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NN=C(O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677747 | |
| Record name | 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1248908-01-1 | |
| Record name | 5-(5-Cyclopropyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



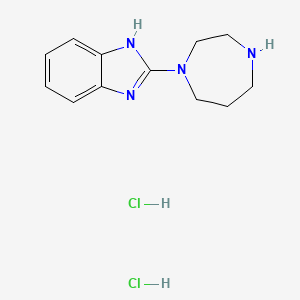
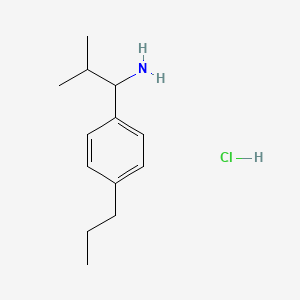
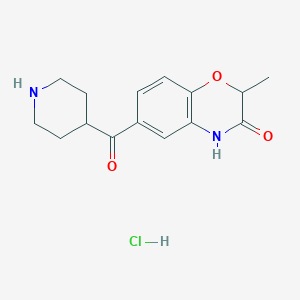
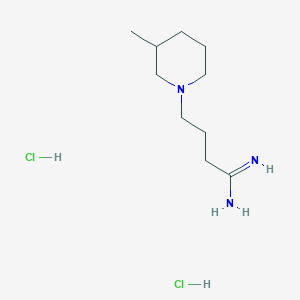
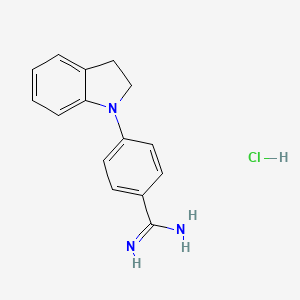
![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1420962.png)
